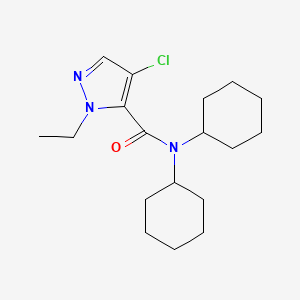

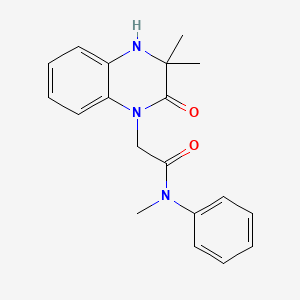

![molecular formula C27H19N3O3S B4631378 N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4631378.png)

N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphtho-furan derivatives involves several steps, including the preparation of ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxylate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate, followed by reactions to introduce additional functional groups such as 1,3,4-oxadiazol rings. These compounds are confirmed by spectroscopic techniques like Mass, NMR, and FTIR, showcasing their structural complexity and the intricacies involved in their synthesis (Nagarsha et al., 2023).

Molecular Structure Analysis

Studies involving the crystal structure and molecular analysis of similar compounds provide insights into their geometrical configuration, intermolecular interactions, and the impact of these factors on their biological activities. For example, the synthesis and structural characterization of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, a compound with moderate herbicidal and fungicidal activities, highlight the importance of accurate molecular structure determination (Hu et al., 2016).

Chemical Reactions and Properties

The reactivity of naphtho-furan compounds with various reagents leads to a wide range of derivatives with potential biological activities. For instance, the conversion of naphtho[2,1-b]furan-2-carboxyhydrazide with different aromatic aldehydes results in compounds that exhibit antimicrobial and anti-inflammatory properties. These reactions underscore the versatility of naphtho-furan derivatives in synthesizing bioactive molecules (Ravindra et al., 2006).

Applications De Recherche Scientifique

Chelating Properties and Antifungal Activity

Research by Varde and Acharya (2017) explored the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules. These chelates, characterized by elemental and spectral studies, were evaluated for their antifungal activity against different fungal strains, highlighting the potential application of similar compounds in developing antifungal agents (Varde & Acharya, 2017).

Antimicrobial and Anti-inflammatory Activities

A study conducted by Nagarsha et al. (2023) on novel derivatives of naphtho-furan, including structures analogous to the compound , showcased their synthesis and confirmed their structures through Mass, NMR, and FTIR spectroscopic techniques. These compounds exhibited good antibacterial and anti-functional activity, indicating potential applications in antimicrobial therapies (Nagarsha et al., 2023).

Synthesis and Evaluation of Anticonvulsant Activities

Kohn et al. (1993) explored the synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which, like the compound , incorporate furan and related heterocyclic motifs. This study revealed that certain derivatives displayed outstanding activity in the maximal electroshock-induced seizure test in mice, suggesting potential anticonvulsant applications (Kohn et al., 1993).

Antitumor Activities of Dibenzo[b,d]furan Derivatives

Chen et al. (2016) synthesized and investigated in vitro cytotoxic activity of dibenzo[b,d]furan-1H-1,2,4-triazole derivatives against five tumor cell lines. Their findings indicate that specific substitutions on the 1,2,4-triazole ring could enhance cytotoxic activity, suggesting the compound may have potential applications in cancer research (Chen et al., 2016).

Environmental and Geological Applications

Marynowski et al. (2002) identified phenyl derivatives of dibenzo[b,d]furan in sedimentary rocks, bitumen, and hydrothermal petroleum, emphasizing the significance of such compounds in geochemical and environmental studies. This highlights another dimension of research where similar compounds, including the one , could provide valuable insights into the organic geochemistry of natural resources (Marynowski et al., 2002).

Propriétés

IUPAC Name |

N-dibenzofuran-3-yl-2-[[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O3S/c31-25(28-19-12-13-22-21-10-3-4-11-23(21)32-24(22)15-19)16-34-27-30-29-26(33-27)14-18-8-5-7-17-6-1-2-9-20(17)18/h1-13,15H,14,16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVPZZCGWBFPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-dibenzo[b,d]furan-3-yl-2-{[5-(1-naphthylmethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4631307.png)

![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)

![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)

![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)